U-II-(4-11) (human)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

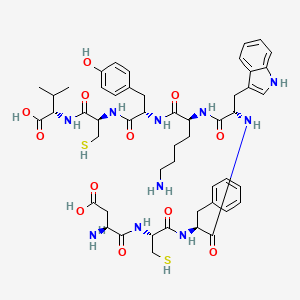

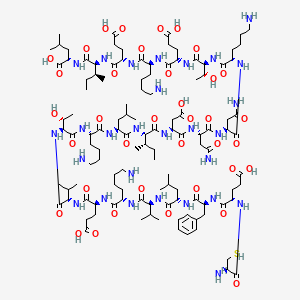

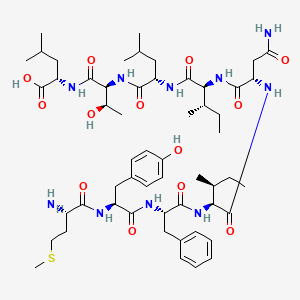

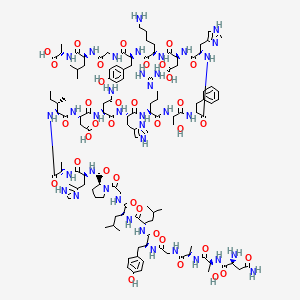

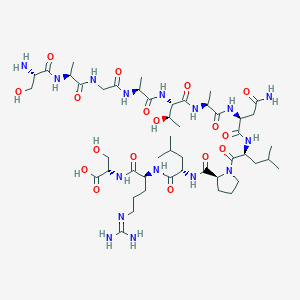

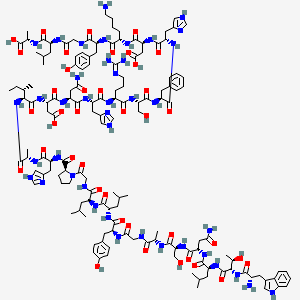

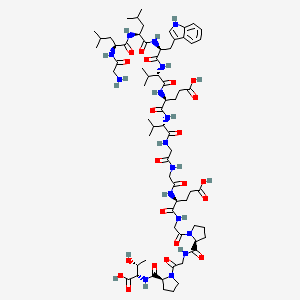

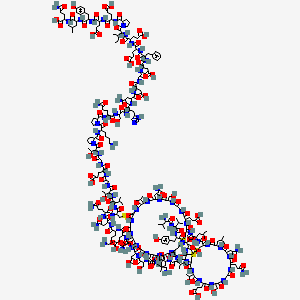

U-II-(4-11) (human), also known as human urotensin-II (4-11), is a synthetic fragment of the human urotensin-II peptide. Urotensin-II is a cyclic dodecapeptide originally isolated from the urophysial extracts of the gobiid teleost Gillichthys mirabilis (long-jawed mudsucker). This peptide is known for its potent vasoactive properties, making it a significant molecule in the study of cardiovascular physiology and pathology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of U-II-(4-11) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of U-II-(4-11) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: U-II-(4-11) (human) unterliegt hauptsächlich Peptidbindungsbildungs- und Spaltungsreaktionen. Es kann auch an Oxidations-Reduktionsreaktionen beteiligt sein, die seine Cysteinreste betreffen.

Häufige Reagenzien und Bedingungen:

Peptidbindungsbildung: Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) werden häufig verwendet.

Oxidation: Wasserstoffperoxid oder Jod können verwendet werden, um Cysteinreste zu oxidieren und Disulfidbrücken zu bilden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) können Disulfidbrücken zurück zu freien Thiolen reduzieren.

Hauptprodukte: Die Hauptprodukte dieser Reaktionen sind das Peptid selbst und seine oxidierten oder reduzierten Formen, abhängig von den verwendeten Bedingungen .

Wissenschaftliche Forschungsanwendungen

U-II-(4-11) (human) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifizierungsmethoden eingesetzt.

Biologie: Untersucht für seine Rolle in zellulären Signalwegen, insbesondere in solchen, die mit Vasokonstriktion und Vasodilatation zusammenhängen.

Medizin: Erforscht für seine potenziellen therapeutischen Anwendungen bei der Behandlung von Herzerkrankungen, Bluthochdruck und Herzinsuffizienz.

Industrie: Für die Entwicklung von Diagnostika und Therapeutika eingesetzt, die auf den Urotensin-II-Rezeptor abzielen.

5. Wirkmechanismus

U-II-(4-11) (human) übt seine Wirkungen aus, indem es an den Urotensin-II-Rezeptor bindet, einen G-Protein-gekoppelten Rezeptor (GPCR). Nach der Bindung aktiviert es das Gq/11-Protein, was zu einem erhöhten Inositolphosphatumsatz und erhöhten intrazellulären Kalziumspiegeln führt. Diese Kaskade führt zu einer starken Vasokonstriktion, der primären physiologischen Wirkung von Urotensin-II .

Ähnliche Verbindungen:

Urotensin-II (U-II): Das Stampeptid, von dem U-II-(4-11) (human) abgeleitet ist. Es ist ein zyklisches Dodekapeptid mit ähnlichen vasoaktiven Eigenschaften.

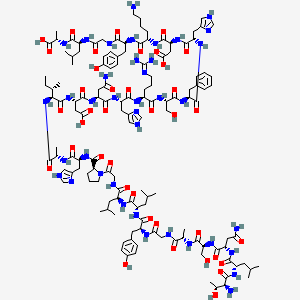

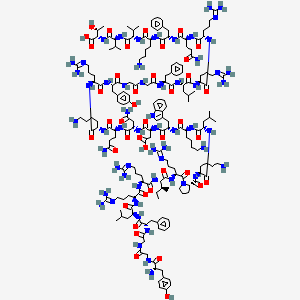

Urotensin-II-verwandtes Peptid (URP): Ein weiteres Peptid, das an den Urotensin-II-Rezeptor bindet, jedoch mit unterschiedlicher Potenz und Wirksamkeit.

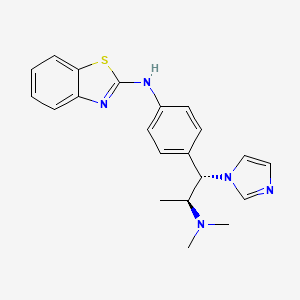

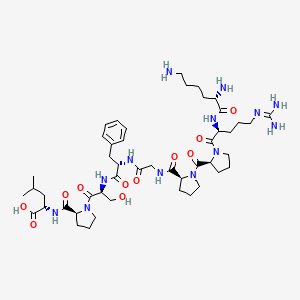

Urantid: Ein synthetisches Analogon von U-II, das als potenter Antagonist des Urotensin-II-Rezeptors wirkt.

Einzigartigkeit: U-II-(4-11) (human) ist einzigartig aufgrund seiner hohen Potenz und Wirksamkeit als Ligand für den Urotensin-II-Rezeptor. Es ist etwa dreimal potenter als das Stampeptid, was es zu einem wertvollen Werkzeug für die Untersuchung des Urotensin-II-Signalwegs und seiner physiologischen Wirkungen macht .

Wirkmechanismus

U-II-(4-11) (human) exerts its effects by binding to the urotensin-II receptor, a G protein-coupled receptor (GPCR). Upon binding, it activates the Gq/11 protein, leading to increased inositol phosphate turnover and elevated intracellular calcium levels. This cascade results in potent vasoconstriction, which is the primary physiological effect of urotensin-II .

Vergleich Mit ähnlichen Verbindungen

Urotensin-II (U-II): The parent peptide from which U-II-(4-11) (human) is derived. It is a cyclic dodecapeptide with similar vasoactive properties.

Urotensin-II-related peptide (URP): Another peptide that binds to the urotensin-II receptor but with different potency and efficacy.

Urantide: A synthetic analogue of U-II that acts as a potent antagonist of the urotensin-II receptor.

Uniqueness: U-II-(4-11) (human) is unique due to its high potency and efficacy as a ligand for the urotensin-II receptor. It is approximately three times more potent than the parent peptide, making it a valuable tool for studying the urotensin-II signaling pathway and its physiological effects .

Eigenschaften

Molekularformel |

C50H66N10O12S2 |

|---|---|

Molekulargewicht |

1063.3 g/mol |

IUPAC-Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C50H66N10O12S2/c1-27(2)42(50(71)72)60-49(70)40(26-74)59-46(67)37(21-29-15-17-31(61)18-16-29)55-44(65)35(14-8-9-19-51)54-47(68)38(22-30-24-53-34-13-7-6-12-32(30)34)57-45(66)36(20-28-10-4-3-5-11-28)56-48(69)39(25-73)58-43(64)33(52)23-41(62)63/h3-7,10-13,15-18,24,27,33,35-40,42,53,61,73-74H,8-9,14,19-23,25-26,51-52H2,1-2H3,(H,54,68)(H,55,65)(H,56,69)(H,57,66)(H,58,64)(H,59,67)(H,60,70)(H,62,63)(H,71,72)/t33-,35-,36-,37-,38-,39-,40-,42-/m0/s1 |

InChI-Schlüssel |

OQZDXQFQHJIOEY-LOWSNRHLSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)N |

Kanonische SMILES |

CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C(CC(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl 4-({3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)piperidine-1-carboxylate](/img/structure/B10822607.png)

![9-Oxahexacyclo[12.6.1.02,12.05,11.08,10.018,21]henicosa-1(21),2(12),3,5(11),13,15,17,19-octaene-6,7-diol](/img/structure/B10822638.png)

![(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-5-amino-1-[[2-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10822643.png)